N-(4-methoxyphenethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted with:
- A carboxamide group at position 1.
- A thioether-linked 1-methylimidazole moiety at position 4.
- A 4-methoxyphenethyl side chain attached to the piperidine nitrogen.
The methoxy group may enhance metabolic stability, while the thioether could influence redox properties .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-23-14-11-22-20(23)27-15-17-8-12-24(13-9-17)19(25)21-10-7-16-3-5-18(26-2)6-4-16/h3-6,11,14,17H,7-10,12-13,15H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQFQZRJLIUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Observations:
- Core Heterocycles: The target uses piperidine, while analogs employ pyridine (), benzimidazole (), or quinoline (). These cores influence binding specificity; quinoline derivatives like Balamapimod often target kinase ATP-binding pockets .
- Thioether vs. Sulfanyl: The target’s thioether-linked imidazole may confer greater stability than the methylsulfanyl group in ’s pyridine compound . Fluorophenyl () enhances electronegativity and metabolic resistance compared to the target’s methoxyphenethyl .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility: The carboxamide group in all compounds improves water solubility, but bulky substituents (e.g., quinoline in Balamapimod) may limit membrane permeability .
- Metabolism : Methoxy groups resist oxidative metabolism, while fluorophenyl () further slows degradation. The thioether in the target compound may undergo sulfoxidation, altering activity .
Therapeutic Implications
- Oncology: Balamapimod’s quinoline structure and kinase inhibition profile highlight its use in cancer, whereas the target compound’s imidazole-piperidine scaffold may target different pathways (e.g., GPCRs in inflammation) .
- Kinase Inhibition: The benzimidazole analog shares structural motifs with known kinase inhibitors (e.g., nilotinib), suggesting the target compound could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
